N-(furan-2-ylmethyl)-2-methylpyridin-3-amine
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Overview
Description
N-(furan-2-ylmethyl)-2-methylpyridin-3-amine is an organic compound that features a furan ring and a pyridine ring connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methylpyridin-3-amine typically involves the reaction of 2-methyl-3-aminopyridine with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)pyridin-3-amine: Lacks the methyl group on the pyridine ring.
N-(furan-2-ylmethyl)-2-aminopyridine: Has an amino group instead of a methyl group on the pyridine ring.
N-(furan-2-ylmethyl)-3-methylpyridin-2-amine: The positions of the methyl and amino groups on the pyridine ring are swapped.
Uniqueness
N-(furan-2-ylmethyl)-2-methylpyridin-3-amine is unique due to the specific positioning of the furan and pyridine rings, as well as the presence of the methyl group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-9-11(5-2-6-12-9)13-8-10-4-3-7-14-10/h2-7,13H,8H2,1H3 |
InChI Key |
ZYMQGHBPBLUUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=CC=CO2 |
Origin of Product |
United States |
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